molecular formula C17H20N2O4S B2383464 3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 2309599-11-7

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2383464
CAS No.: 2309599-11-7
M. Wt: 348.42
InChI Key: FYDYDTHGZBTLSR-UHFFFAOYSA-N
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Description

3-[1-(2-Phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS 2309599-11-7) is a synthetic organic compound with a molecular formula of C17H20N2O4S and a molecular weight of 348.4 g/mol . This molecule is a derivative of the privileged thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . The TZD core is a well-established pharmacophore, most recognized for its role in peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, such as the antidiabetic drugs pioglitazone and rosiglitazone . Beyond its hypoglycemic applications, the TZD moiety is under extensive investigation for a wide spectrum of biological activities, including potential anticancer, antioxidant, anti-inflammatory, and antimicrobial properties . The specific research applications of this compound are not fully detailed in the literature, but its structure, which incorporates a phenoxypropanoyl-piperidine group, suggests it is a candidate for exploration in these and other therapeutic areas. Researchers may find value in this compound as a key intermediate or as a novel chemical entity for screening in biological assays, investigating structure-activity relationships (SAR), or developing new targeted therapies. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12(23-14-5-3-2-4-6-14)16(21)18-9-7-13(8-10-18)19-15(20)11-24-17(19)22/h2-6,12-13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDYDTHGZBTLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2C(=O)CSC2=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with a piperidine derivative. One common method includes the Knoevenagel condensation of thiazolidine-2,4-dione with aromatic aldehydes under microwave irradiation . The reaction conditions often involve the use of a base, such as piperidine, and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antidiabetic Applications

Thiazolidinediones, including 3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione, are primarily recognized for their role in managing type 2 diabetes mellitus. They function as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose and lipid metabolism.

Key Findings:

  • The compound has shown potential to improve insulin sensitivity and reduce blood glucose levels through its action on PPARγ .
  • Research indicates that derivatives of thiazolidinediones can exhibit varying degrees of hypoglycemic effects and antioxidant properties, making them valuable in diabetes management .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of thiazolidinedione derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is a contributing factor in various chronic diseases.

Research Insights:

  • In vivo studies demonstrated that certain derivatives exhibited significant antioxidant activity, which could be beneficial in mitigating complications associated with diabetes and other oxidative stress-related conditions .

Antimicrobial Activity

Thiazolidinedione derivatives have also been explored for their antimicrobial properties. The structural modifications at specific positions on the thiazolidinedione scaffold can enhance their effectiveness against various microbial strains.

Microbial Efficacy:

  • A study evaluated the antimicrobial activity of several thiazolidine-2,4-dione derivatives against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that some compounds exhibited superior activity compared to standard antibiotics .
CompoundMicrobial Strains (MIC = µg/mL)
am8S. aureus: 31.25
P. aeruginosa: 31.25
am9B. subtilis: 31.25
Streptomycin: 3.90

Anti-inflammatory Effects

Thiazolidinediones are also noted for their anti-inflammatory properties, which may be linked to their ability to modulate immune responses and reduce inflammation-related damage.

Clinical Relevance:

  • The anti-inflammatory effects observed in various studies suggest that these compounds could be beneficial in treating conditions characterized by chronic inflammation, including metabolic syndrome and cardiovascular diseases .

Potential in Cancer Therapy

Emerging research indicates that thiazolidinedione derivatives may possess anticancer properties. Their ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented.

Case Studies:

  • Certain derivatives have shown promise in preclinical models for inhibiting the proliferation of cancer cells through mechanisms involving cell cycle regulation and apoptosis induction .

Mechanism of Action

The mechanism of action of 3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anti-diabetic effects are mediated through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity. Its anti-inflammatory and anti-cancer activities are attributed to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione with structurally and functionally related TZD derivatives:

Compound Key Structural Features Biological Activity Research Findings
Target Compound Piperidin-4-yl group, 2-phenoxypropanoyl substitution on TZD core Hypothesized dual PPARα/γ agonism, lipid homeostasis Structural similarity to multitarget TZDs suggests potential antidiabetic and lipid-modulating effects .
Rosiglitazone Benzylidene-TZD with thiazolidinedione and pyridine groups PPARγ agonist (insulin sensitizer) Marketed antidiabetic drug; linked to adverse effects like weight gain and edema .
TZD18 (5-[3-[3-[4-(phenoxy)-2-propylphenoxy]propoxy]phenyl]-TZD) Phenoxy-propylphenoxy linker attached to TZD core PPARα/γ dual agonist, lipid-lowering effects Reduces cholesterol additively with simvastatin in dogs; improves lipid homeostasis .
Avupati et al. Derivatives (ad21, ad22) (Z)-5-(4-((E)-3-substituted-3-oxoprop-1-enyl)benzylidene)-TZD Antidiabetic activity Outperformed rosiglitazone in streptozotocin-induced diabetic rats .
LT175 (S-enantiomer clofibric acid analog) Clofibric acid backbone with TZD-like pharmacophore PPARα/γ dual agonist, insulin sensitizer Reduces adipocyte fat storage and promotes hepatic FA catabolism .
Quinoline-Triazole-TZD Hybrids TZD fused with quinoline via triazole linker Antimicrobial, anticancer Synthesized via microwave-assisted routes; moderate to high bioactivity .

Key Observations:

Structural Flexibility: The target compound’s piperidin-4-yl and 2-phenoxypropanoyl groups distinguish it from classical TZDs like rosiglitazone. These substituents may improve solubility, reduce off-target effects, or enhance PPAR subtype selectivity .

Dual Agonism Potential: Analogous to TZD18 and LT175, the compound’s phenoxypropanoyl-piperidine moiety could enable dual PPARα/γ activation, combining insulin sensitization (PPARγ) with lipid oxidation (PPARα) .

Safety Profile: Unlike rosiglitazone, which causes weight gain, phenoxy-linked TZDs like TZD18 show fewer adverse effects in preclinical models, suggesting the target compound might share this advantage .

Biological Activity

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the fields of diabetes management and anti-inflammatory responses. This compound belongs to a class of drugs known for their role in enhancing insulin sensitivity and managing blood glucose levels.

Thiazolidinediones, including this compound, primarily exert their effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism. By activating PPARγ, these compounds improve insulin sensitivity in adipose tissue and skeletal muscle while reducing hepatic glucose production .

Antidiabetic Effects

Research indicates that thiazolidinedione derivatives can significantly lower blood glucose levels. For instance, studies have shown that compounds similar to this compound exhibit potent inhibition of alpha-amylase, an enzyme involved in carbohydrate digestion. This inhibition contributes to the reduction of postprandial blood glucose levels .

Table 1: Comparison of Antidiabetic Activities

CompoundBlood Glucose Reduction (%)Alpha-Amylase Inhibition (%)
GB143075
GB72570
This compoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinediones have also been documented. Specifically, compounds such as GB7 have shown significant reductions in inflammatory markers like TNF-α and IL-β. The mechanism involves the inhibition of pro-inflammatory pathways, which may be beneficial for conditions associated with chronic inflammation .

Table 2: Inflammatory Marker Reduction

CompoundTNF-α Reduction (%)IL-β Reduction (%)
GB74035
GB143028
This compoundTBDTBD

Synthesis and Structural Insights

The synthesis of thiazolidinedione derivatives often involves multi-step reactions, with recent advancements utilizing green chemistry approaches to enhance yield and reduce environmental impact. The structural characteristics of these compounds can influence their biological activity; thus, understanding their molecular interactions is crucial for developing more effective derivatives .

Case Studies

A notable study evaluated the biological activity of various thiazolidinedione derivatives, including the compound . The study utilized both in vitro and in vivo models to assess antidiabetic and anti-inflammatory effects. Results indicated that specific modifications to the thiazolidinedione scaffold could enhance activity against both alpha-amylase and inflammatory markers .

Case Study Summary:

  • Study Focus: Evaluation of thiazolidinedione derivatives.
  • Findings: Significant reduction in blood glucose levels and inflammatory markers.
  • Implications: Potential for developing new therapeutics targeting diabetes and inflammation.

Q & A

Q. What are the key considerations for synthesizing and purifying 3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione?

The synthesis typically involves multi-step reactions, including acylation of the piperidine ring and cyclization to form the thiazolidine-2,4-dione core. Critical parameters include:

  • Temperature control : Exothermic reactions (e.g., acylation) require gradual reagent addition and cooling to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or dioxane) are preferred for nucleophilic substitution steps .
  • Purification : Column chromatography or recrystallization ensures high purity, with HPLC-MS used to confirm product integrity .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., piperidine protons at δ 1.5–3.0 ppm, thiazolidine-dione carbonyls at ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion for C₁₇H₁₉N₂O₄S) .
  • X-ray crystallography : For crystalline derivatives, this resolves stereochemistry, as demonstrated for structurally analogous rhodanine compounds .

Q. What experimental approaches are suitable for initial biological activity assessment?

  • In vitro enzyme assays : Test inhibition of targets like dipeptidyl peptidase-4 (DPP-4) or kinases, given the thiazolidine-dione moiety’s known bioactivity .
  • Cellular models : Evaluate cytotoxicity (e.g., via MTT assay) and metabolic activity in cancer or diabetic cell lines .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes to receptors like PPAR-γ, leveraging structural data from rhodanine analogs .
  • Quantum chemical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications .

Q. What strategies address contradictory results between in vitro and in vivo efficacy studies?

  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to explain discrepancies .
  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?

  • Substituent variation : Modify the phenoxypropanoyl group (e.g., halogenation or methoxy substitution) to enhance binding affinity .
  • Bioisosteric replacement : Replace the thiazolidine-dione with oxazolidine-dione to reduce off-target effects, as seen in related piperidine derivatives .

Q. What challenges arise during reaction scale-up, and how can they be mitigated?

  • Yield optimization : Continuous flow systems improve heat and mass transfer for exothermic steps .
  • Solvent recovery : Implement distillation or membrane separation (e.g., nanofiltration) to reduce waste .

Q. How can analytical methods be tailored to detect degradation products?

  • Forced degradation studies : Expose the compound to heat, light, and humidity, then analyze via LC-MS/MS to identify breakdown pathways .
  • Stability-indicating HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve degradants .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies differentially expressed proteins post-treatment .
  • Kinase profiling : Use PamChip® arrays to screen activity against 300+ kinases .

Q. How can researchers resolve conflicting crystallographic and spectroscopic data?

  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility .
  • DFT calculations : Compare computed and experimental IR/Raman spectra to validate structural models .

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